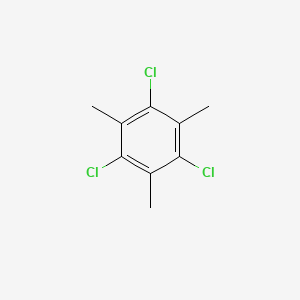

1,3,5-Trichloro-2,4,6-trimethylbenzene

Overview

Description

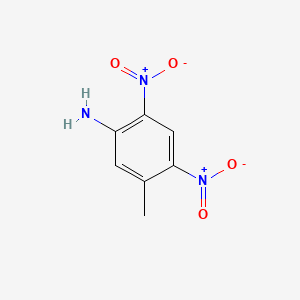

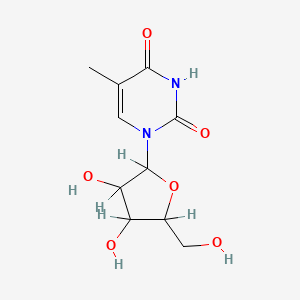

1,3,5-Trichloro-2,4,6-trimethylbenzene is a chemical compound with the molecular formula C9H9Cl3. It has a molecular weight of 223.531 . It has been studied for its transitions in crystalline form by thermally stimulated current .

Synthesis Analysis

The synthesis of fully-substituted polynitrobenzene derivatives involves the reaction of 1,3,5-trichloro-2,4,6-trinitrobenzene (TCTNB) with 1,2,4-triazole followed by the nucleophilic substitution of the halo groups by aqueous ammonia or sodium azide .Molecular Structure Analysis

The molecular structure of 1,3,5-Trichloro-2,4,6-trimethylbenzene is available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,5-Trichloro-2,4,6-trimethylbenzene include a molecular weight of 223.531 . It has been studied for its heat capacities and phase transitions in crystalline form .Scientific Research Applications

Synthesis of Novel Ligands

1,3,5-Trichloro-2,4,6-trimethylbenzene is used in the synthesis of unique ligands. An efficient one-pot synthesis method has been developed to create 2,4,6-tris(arylchalcogeno)-1,3,5-triazine and 1,3,5-tris(arylchalcogeno)-2,4,6-trimethylbenzene-containing ligands, which are structurally unique and have applications in various fields of chemistry (Milton et al., 2004).

Potentiometric Evaluation and Ion Selectivity

This compound plays a crucial role in the synthesis of new derivatives that show significant potentiometric responses to certain ions. For example, electrodes based on synthesized derivatives of 1,3,5-trichloro-2,4,6-trimethylbenzene exhibited a Nernstian response to ammonium and potassium under alkaline pH conditions (Kim et al., 2007).

Crystallographic Studies

The crystal structure of 1,3,5-trichloro-2,4,6-trimethylbenzene has been extensively studied. The crystal exhibits orientational disorder, which has implications in understanding molecular reorientations and rigid-body oscillations (Charbonneau & Trotter, 1967).

Use in Supramolecular Templates

1,3,5-Trichloro-2,4,6-trimethylbenzene is used in supramolecular chemistry as a template to organize molecular-recognition elements. Its derivative, 1,3,5-trimethylbenzene, enhances the binding affinities of hosts compared to unsubstituted analogues (Wang & Hof, 2012).

Phase Transitions and Heat Capacities

The compound's heat capacities have been measured, covering its stable solid phases. Understanding the phase transitions and heat capacities of this compound can be crucial in material science and thermodynamics (Fujiwara et al., 1990).

Formation of Silver Metallogels

1,3,5-Trichloro-2,4,6-trimethylbenzene-based ligands have been used in synthesizing silver coordination polymers and metallogels. These metallogels, upon exposure to light, produce silver nanoparticles with catalytic properties (Paul et al., 2015).

Analysis of Molecular Rotation

Studies on the spin-lattice relaxation rate and the line shape of proton NMR of this compound have provided insights into the molecular rotation dynamics, which are important for understanding its physical and chemical properties (Takeda et al., 1989).

Future Directions

Mechanism of Action

1,3,5-Trichloro-2,4,6-trimethylbenzene is a complex chemical compound with the formula C9H9Cl3

Mode of Action

It has been observed that the compound undergoes phase transitions at different temperatures . These phase transitions, which are of first order and accompanied by a hysteresis effect, could potentially influence its interaction with its targets.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1,3,5-Trichloro-2,4,6-trimethylbenzene. Factors such as temperature, pH, and the presence of other chemicals can affect its stability and reactivity .

properties

IUPAC Name |

1,3,5-trichloro-2,4,6-trimethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl3/c1-4-7(10)5(2)9(12)6(3)8(4)11/h1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMNISWKTOHUZQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1Cl)C)Cl)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60201339 | |

| Record name | 1,3,5-Trichloro-2,4,6-trimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60201339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5324-68-5 | |

| Record name | 1,3,5-Trichloro-2,4,6-trimethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5324-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Trichloro-2,4,6-trimethylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005324685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mesitylene,4,6-trichloro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2718 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Trichloro-2,4,6-trimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60201339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-Trichloro-2,4,6-trimethyl-benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is unique about the phase behavior of 1,3,5-trichloro-2,4,6-trimethylbenzene?

A: 1,3,5-Trichloro-2,4,6-trimethylbenzene (TCTMB) exhibits complex phase behavior, with transitions influenced by temperature, time, and the thermal history of the sample. [, ] This complexity arises from the existence of multiple stable solid phases (II, III, and IV), metastable phases, and hysteresis effects during transitions. [, ] For instance, the IV-III transition occurs at 163.5 K upon slow cooling from phase II, but splits into two anomalies at 158.7 K and 163.5 K upon rapid cooling. []

Q2: How does the substitution of chlorine atoms for methyl groups in hexamethylbenzene affect methyl rotation?

A: Replacing three methyl groups in hexamethylbenzene with chlorine atoms to form 1,3,5-trichloro-2,4,6-trimethylbenzene significantly reduces the energy barrier hindering methyl group rotation. [] This reduction is evident from the lower activation energy (2.4 kJ mol-1) observed in TCTMB compared to hexamethylbenzene. [] This difference highlights the impact of substituent electronegativity and steric effects on molecular dynamics.

Q3: What insights can be gained from studying the crystal structure of 1,3,5-trichloro-2,4,6-trimethylbenzene?

A: Crystal structure analysis of TCTMB at different temperatures reveals significant thermal motion of the molecule. [] Despite this motion, the molecule remains ordered within the crystal lattice, even at temperatures where rapid 2π/3 reorientations occur (above 150 K). [] This suggests that these reorientations are highly correlated, maintaining the overall crystal structure.

Q4: What experimental techniques have been used to study the phase transitions and molecular dynamics of 1,3,5-trichloro-2,4,6-trimethylbenzene?

A4: Researchers have employed a variety of techniques to investigate TCTMB, including:

- Adiabatic calorimetry: This technique measures heat capacity changes associated with phase transitions, providing information on transition temperatures, enthalpies, and entropies. []

- Thermally Stimulated Current (TSC) spectroscopy: TSC identifies relaxation processes and phase transitions by measuring the current generated when a polarized sample is heated. []

- Raman spectroscopy: This technique probes molecular vibrations, allowing for the study of structural changes and dynamics associated with phase transitions. []

- Nuclear Magnetic Resonance (NMR) spectroscopy: NMR provides information about molecular motion, including methyl rotation, through measurements of spin-lattice relaxation rates and line shapes. []

- X-ray diffraction: This technique determines the arrangement of molecules within the crystal lattice, providing insights into structural changes during phase transitions. []

Q5: How do computational methods contribute to the understanding of 1,3,5-trichloro-2,4,6-trimethylbenzene?

A: Computational chemistry, particularly the AM1 semi-empirical method, successfully predicts the molecular conformation of TCTMB, aligning well with experimental data. [] Furthermore, calculations based on Buckingham-type atom-atom interactions accurately predict phonon frequencies, offering further validation of the theoretical models used to describe this molecule. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(4-Bromobenzoyl)phenyl]-(4-bromophenyl)methanone](/img/structure/B3053258.png)

![2-Methylfuro[3,2-b]pyridine](/img/structure/B3053266.png)

![Ethyl 2-[(2-diethoxyphosphinothioylsulfanylacetyl)amino]-2-methylbutanoate](/img/no-structure.png)